molecular formula C15H13Cl2NO B312427 2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide

2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B312427
M. Wt: 294.2 g/mol
InChI Key: RSOVXOJYWRQJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the benzene ring or the amide group .

Scientific Research Applications

2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-methoxybenzyl)benzamide
  • 2,4-dichloro-N-(4-ethylbenzyl)benzamide
  • 2,4-dichloro-N-(4-fluorobenzyl)benzamide

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)9-18-15(19)13-7-6-12(16)8-14(13)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

RSOVXOJYWRQJRU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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